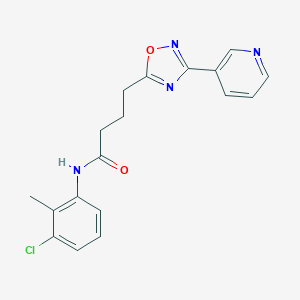![molecular formula C22H24N4O5S B277184 N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as MPOB, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MPOB is a small molecule drug that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide exerts its effects through the inhibition of NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival. N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide binds to the p65 subunit of NF-κB and prevents its translocation into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, the reduction of tumor growth, and the protection of neurons from oxidative stress and inflammation. N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.
实验室实验的优点和局限性
The advantages of using N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its low toxicity profile, high specificity for the NF-κB signaling pathway, and its potential therapeutic applications. However, the limitations of using N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its low solubility in water and its potential interactions with other cellular pathways.
未来方向
For the research of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide include the development of more efficient synthesis methods, the optimization of its therapeutic potential, and the investigation of its potential applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
合成方法
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using various methods, including the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butyric acid in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain pure N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
科学研究应用
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and protect neurons from oxidative stress and inflammation.
属性
分子式 |
C22H24N4O5S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
N-(4-morpholin-4-ylsulfonylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C22H24N4O5S/c27-20(7-4-8-21-24-22(25-31-21)17-5-2-1-3-6-17)23-18-9-11-19(12-10-18)32(28,29)26-13-15-30-16-14-26/h1-3,5-6,9-12H,4,7-8,13-16H2,(H,23,27) |
InChI 键 |
KBIFRSIEQVPXPY-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)




![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
